

Application Notes: Xenotransplantation of Human CD34+ Cells in NSG Mice

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Introduction

The generation of humanized mice through the xenotransplantation of human hematopoietic stem and progenitor cells (HSPCs) into immunodeficient mice is a cornerstone of modern biomedical research. The NOD.Cg-Prkdcscid Il2rg/SzJ (NSG) mouse model is a highly immunodeficient strain, lacking mature T cells, B cells, and functional Natural Killer (NK) cells, which makes it an exceptional recipient for human cells.[1] Transplanting human CD34+ cells, a key marker for HSPCs, into NSG mice leads to the development of a multi-lineage human immune system, including T cells, B cells, monocytes, and antigen-presenting cells.[2][3] These "Hu-CD34" mice provide a robust in vivo platform for long-term studies, as the engrafted human immune system is tolerant to the mouse host, thus avoiding Graft-versus-Host Disease (GvHD).[4] This model is indispensable for research in immuno-oncology, infectious diseases (e.g., HIV), gene therapy, and the preclinical evaluation of novel therapeutics.[2][3]

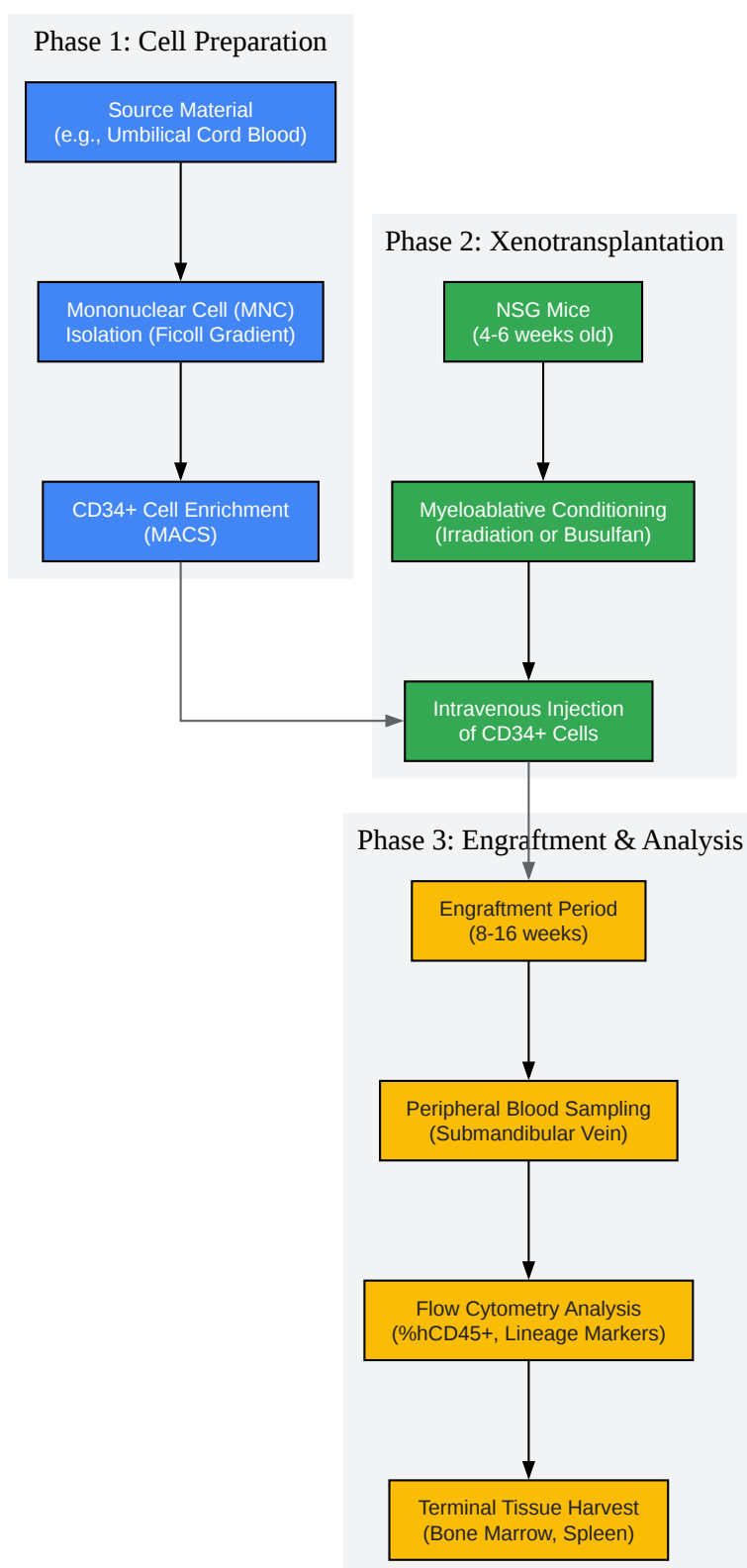
Key Features and Applications

- **Stable, Long-Term Engraftment:** The human hematopoietic system can remain stable for over a year, allowing for extended studies.[3]
- **Multi-Lineage Hematopoiesis:** Engrafted CD34+ cells differentiate into a wide array of human immune cell lineages in the mouse bone marrow, peripheral blood, and spleen.[4][5]
- **Functional Immune System:** The model develops functional human T and B cells capable of mounting immune responses.[1][2]

- **High Translational Relevance:** It serves as a critical bridge between preclinical testing and clinical applications, offering predictive insights into human immune responses.[\[2\]](#)
- **Versatility:** Hu-CD34 NSG mice are widely used to study tumor biology, test CAR-T cell efficacy, model infectious diseases, and investigate hematopoiesis.[\[2\]](#)[\[4\]](#)

Experimental Workflow and Protocols

The successful generation of Hu-CD34 NSG mice involves a multi-step process, beginning with the isolation of high-purity human CD34+ cells, followed by the conditioning of recipient mice, the transplantation of cells, and systematic monitoring of human immune cell engraftment and differentiation.



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Overall experimental workflow for generating Hu-CD34 NSG mice.

Protocol 1: Isolation of Human CD34+ Cells

This protocol details the enrichment of CD34+ cells from human umbilical cord blood (UCB) using magnetic-activated cell sorting (MACS).

Materials:

- Human Umbilical Cord Blood collected in heparinized tubes.
- Phosphate-Buffered Saline (PBS), pH 7.2.
- Ficoll-Paque™ or similar density gradient medium.
- MACS Buffer: PBS with 0.5% Bovine Serum Albumin (BSA) and 2 mM EDTA.[6]
- CD34 MicroBead Kit UltraPure, human (e.g., Miltenyi Biotec).[6][7]
- LS or MS Columns and MACS Separator.
- 50 mL conical tubes, pipettes, and sterile filters (30 µm).

Procedure:

- Mononuclear Cell (MNC) Isolation:
 - Dilute UCB 1:2 with PBS.[6]
 - Carefully layer the diluted blood over Ficoll-Paque™ in a 50 mL conical tube.
 - Centrifuge at 400 x g for 35 minutes at room temperature with the brake off.[6]
 - Aspirate the "buffy coat" layer containing the MNCs.[6]
 - Wash the collected MNCs with MACS buffer and centrifuge at 1500 rpm for 10 minutes.
- Magnetic Labeling:
 - Resuspend the MNC pellet in an appropriate volume of cold MACS buffer (e.g., 300 µL for up to 10⁸ cells).[6]

- Add FcR Blocking Reagent to prevent non-specific binding.
- Add CD34 MicroBeads to the cell suspension.[6]
- Mix well and incubate for 30 minutes at 2-8°C with gentle rotation.[8]
- Magnetic Separation:
 - Place a MACS column in the magnetic separator and rinse it with MACS buffer.
 - To ensure a single-cell suspension, pass the labeled cells through a 30 µm filter placed on the column.[7]
 - Apply the cell suspension to the column. The magnetically labeled CD34+ cells will be retained.
 - Wash the column three times with MACS buffer to remove unlabeled cells.[6]
 - Remove the column from the separator and place it over a sterile collection tube.
 - Add buffer to the column and firmly push the plunger to elute the purified, bead-free CD34+ cells.
- Cell Counting and Viability:
 - Count the eluted cells using a hemocytometer and assess viability with Trypan Blue. Purity can be confirmed via flow cytometry.

Protocol 2: Xenotransplantation into NSG Mice

This protocol describes the conditioning of NSG mice and the subsequent intravenous injection of purified human CD34+ cells.

Materials:

- NOD.Cg-Prkdcscid Il2rg/SzJ (NSG) mice, 4-6 weeks old.[1][5]
- X-ray irradiator or Busulfan solution.

- Purified human CD34+ cells.
- Sterile PBS or Hank's Balanced Salt Solution (HBSS).
- Insulin syringes (28-30 gauge).
- Mouse restrainer.

Procedure:

- Mouse Conditioning (Myeloablation):
 - Irradiation: On the day of or one day prior to transplantation, subject the NSG mice to a single dose of sublethal total body irradiation (typically 100-200 cGy or 1.0-2.0 Gy).[\[1\]](#)[\[9\]](#)[\[10\]](#) This step is crucial for depleting murine hematopoietic cells and creating niche space for human cell engraftment.
 - Chemotherapy (Alternative): Alternatively, condition mice with a single intraperitoneal injection of busulfan (e.g., 20 mg/kg).[\[5\]](#)
- Cell Preparation:
 - Resuspend the purified human CD34+ cells in sterile, serum-free PBS or HBSS.
 - Adjust the cell concentration to deliver the desired dose (typically 1×10^5 to 5×10^5 cells) in a total volume of 100-200 μL .[\[5\]](#)[\[9\]](#)
- Transplantation (Intravenous Injection):
 - Warm the mouse under a heat lamp for a few minutes to dilate the lateral tail veins.
 - Place the mouse in a restrainer.
 - Using an insulin syringe, slowly inject the 100-200 μL cell suspension into one of the lateral tail veins.[\[1\]](#)
 - Monitor the mouse for any immediate adverse reactions.

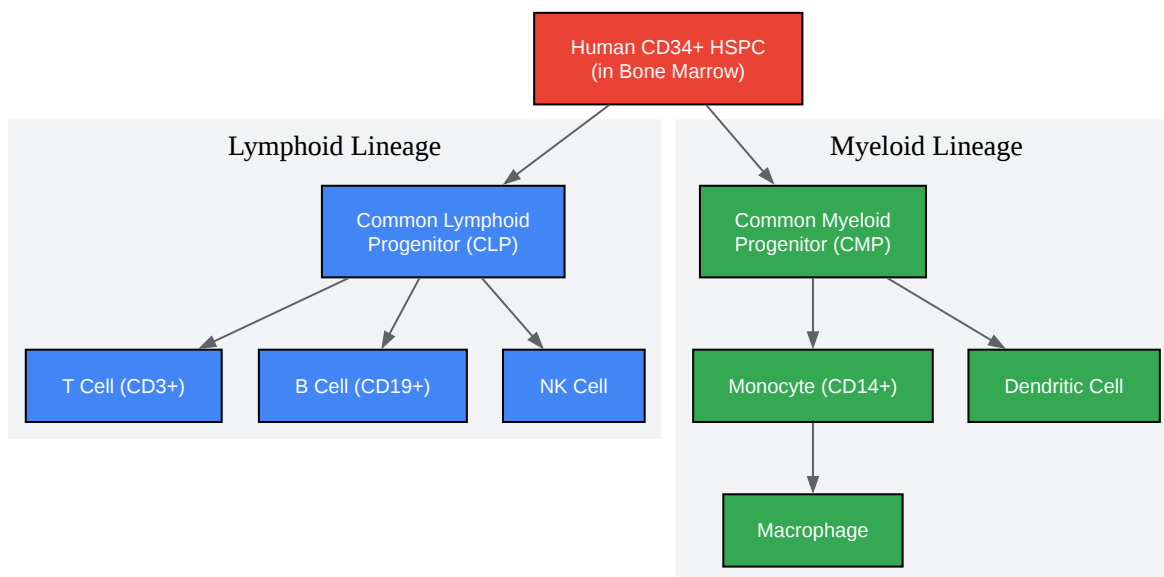
- Post-Transplantation Care:
 - Return the mouse to a sterile, pathogen-free housing environment.
 - Provide antibiotic-supplemented water for the first 2 weeks to prevent opportunistic infections.
 - Monitor the animals regularly for weight loss, hunched posture, or other signs of distress.
- [11]

Parameter	Recommended Value	Source
Mouse Strain	NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ)	[1]
Mouse Age	4-6 weeks	[1][5]
Conditioning	100-200 cGy (1-2 Gy) Irradiation or 20 mg/kg Busulfan	[5][9][10]
CD34+ Cell Source	Umbilical Cord Blood, Bone Marrow	[1][2]
CD34+ Cell Dose	1×10^5 - 5×10^5 cells/mouse	[5][9]
Injection Route	Intravenous (Tail Vein)	[1]
Injection Volume	100 - 200 μ L	[1]

Table 1. Standard parameters for Hu-CD34 NSG mouse generation.

Human Hematopoietic Differentiation in NSG Mice

Following transplantation, human CD34+ HSPCs home to the mouse bone marrow. There, they engraft and differentiate into various hematopoietic lineages, a process that can be monitored over time.



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Simplified differentiation pathway of human CD34+ cells in NSG mice.

Protocol 3: Monitoring Human Cell Engraftment by Flow Cytometry

Engraftment is assessed by quantifying the percentage of human white blood cells (hCD45+) in the mouse's peripheral blood.

Materials:

- EDTA-coated blood collection tubes.
- RBC Lysis Buffer.
- FACS Buffer (PBS + 2% FCS).
- Fluorescently-conjugated antibodies (see table below).
- Flow cytometer.

Procedure:

- Blood Collection:
 - Collect 50-100 μ L of peripheral blood from the submandibular (facial) vein into an EDTA-coated tube. This is typically done starting 8 weeks post-transplantation and repeated every 4 weeks.[\[5\]](#)[\[12\]](#)
- Sample Preparation:
 - Lyse red blood cells using an RBC Lysis Buffer.
 - Wash the remaining cells with FACS buffer and centrifuge.
 - Resuspend the cell pellet in FACS buffer.
- Antibody Staining:
 - Aliquot cells into FACS tubes.
 - Add a cocktail of fluorescently-conjugated antibodies to identify human and mouse cells, as well as specific human immune lineages.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells to remove unbound antibodies.
- Flow Cytometry Analysis:
 - Acquire stained cells on a flow cytometer.
 - Gate on live, single cells.
 - Determine the percentage of human CD45+ cells within the total (human + mouse) CD45+ population to measure chimerism.[\[10\]](#)
 - Further gate on the hCD45+ population to quantify specific lineages like T cells (hCD3+), B cells (hCD19+), and myeloid cells (hCD33+).[\[5\]](#)[\[13\]](#)

Marker	Cell Type	Purpose
hCD45	Pan-Human Leukocyte	Quantify overall human engraftment (chimerism)
mCD45	Pan-Mouse Leukocyte	Distinguish mouse from human cells
hCD3	T Lymphocyte	Identify and quantify human T cells
hCD19 / hCD20	B Lymphocyte	Identify and quantify human B cells[14]
hCD33 / hCD11b	Myeloid Cells	Identify human myeloid lineage cells[13]
hCD4	Helper T Cell	Subset analysis of T cells
hCD8	Cytotoxic T Cell	Subset analysis of T cells

Table 2. Common flow cytometry markers for monitoring engraftment.

Time Point	Tissue	Median % hCD45+ Engraftment	Source
8 Weeks	Bone Marrow	55.5% - 59.3%	[5]
Spleen	42.0%	[5]	
12 Weeks	Bone Marrow	67.2% - 72.3%	[5]
Spleen	51.0%	[5]	
Peripheral Blood	~23% (hCD19+ of total PB)	[5]	
14-16 Weeks	N/A	Time point for mature T and B cells to be ready for study	[2]

Table 3. Typical human cell engraftment levels in NSG mice conditioned with busulfan and transplanted with 1×10^5 UCB CD34+ cells. Note that engraftment levels can vary significantly

based on the CD34+ cell donor, conditioning regimen, and cell dose.

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